![molecular formula C8H5N3O4 B1308327 8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 904805-44-3](/img/structure/B1308327.png)

8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

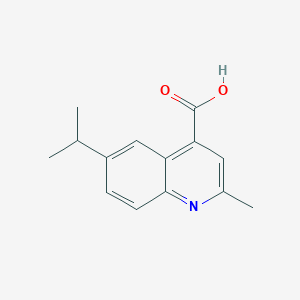

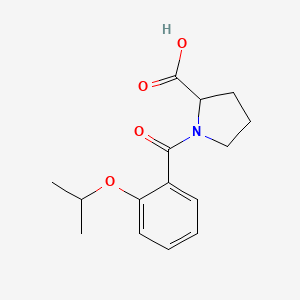

8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid is a chemical compound with the molecular formula C8H5N3O4 . It has a molecular weight of 207.15 . The compound is typically in the form of a yellow solid .

Synthesis Analysis

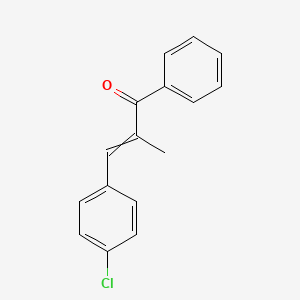

The synthesis of imidazo[1,2-a]pyridine derivatives, including this compound, has been explored in various studies . For instance, a copper(I)-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones has been reported . Another study reported a simple and efficient protocol for the synthesis of 3-arylimidazo[1,2-a]pyridines by a catalyst-free cascade process from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5N3O4/c12-8(13)5-4-10-3-1-2-6(11(14)15)7(10)9-5/h1-4H, (H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a yellow solid . It has a molecular weight of 207.15 .Scientific Research Applications

Synthesis of Novel Compounds

8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid and its derivatives have been extensively explored in the synthesis of novel compounds. For instance, Zamora et al. (2004) utilized ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate to synthesize fused triazines, potentially biologically active molecules (Zamora et al., 2004). Similarly, Bayat et al. (2017) reported a simple one-pot synthesis method for fully substituted 1H-Pyridone[1,2-a]-Fused-1,3-Diazaheterocycles using 8-nitro-2,3,6,7-tetrahydroimidazo[1,2-a]pyridinones (Bayat et al., 2017).

Developing New Tricyclic Pyridinones

Castera-Ducros et al. (2006) synthesized new tricyclic pyridinones from 6-bromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine, highlighting the versatility of this chemical structure in creating novel compounds (Castera-Ducros et al., 2006).

Exploring Versatile Reactions

Bazin et al. (2013) developed alternative strategies for functionalizing 2-chloro-3-nitroimidazo[1,2-a]pyridine, expanding the structural diversity of C2- and C3-functionalized imidazo[1,2-a]pyridines (Bazin et al., 2013). This highlights the potential for diverse chemical reactions and applications of this compound derivatives.

Catalytic Activity and Synthesis

Monir et al. (2014) discovered a unique iron-catalyzed oxidative diamination process for synthesizing 2-nitro-3-arylimidazo[1,2-a]pyridines, showcasing the catalytic potential of this compound (Monir et al., 2014).

Synthesis of Pyrrolo-Imidazo[1,2-a]pyridine Scaffolds

Zhang et al. (2019) demonstrated a strategy for constructing 3-phenyl-1H-pyrrolo-imidazo[1,2-a]pyridine backbones, important for generating small molecules with significant structure diversity (Zhang et al., 2019).

Mechanism of Action

- COX-3 (controversial) : Some studies suggest the existence of a third isoform, COX-3, which may be related to acetaminophen’s mechanism of action .

- Anti-Inflammatory Activity : Despite poor COX-1/COX-2 affinity, some derivatives exhibit anti-inflammatory effects .

- No Gastrointestinal Damage : Notably, one derivative (2-(N-cyclopropyl)amino-3-nitroimidazo[1,2-a]pyridine) showed anti-inflammatory activity without causing gastrointestinal damage .

Target of Action

Mode of Action

Result of Action

: Docking simulations, synthesis, and anti-inflammatory activity evaluation of 2-(N-alkyl)amino-3-nitroimidazo[1,2-a]pyridines

Biochemical Analysis

Biochemical Properties

8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can include binding to active sites of enzymes, altering enzyme activity, or interacting with protein receptors. For instance, it may act as an inhibitor or activator of specific enzymes, thereby influencing biochemical pathways .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling molecules, leading to changes in gene expression patterns and metabolic fluxes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may bind to enzymes, inhibiting or activating their function, or interact with DNA to influence gene expression. These interactions can lead to changes in cellular processes and overall cell function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Over time, the compound may degrade, leading to a decrease in its effectiveness. Long-term studies in vitro and in vivo have shown that its effects on cellular function can vary, with potential long-term impacts on cell viability and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, while higher doses could lead to toxicity or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can alter the overall metabolic state of the cell, leading to changes in energy production and utilization .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments, affecting its activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact its function and interactions with other biomolecules .

Properties

IUPAC Name |

8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O4/c12-8(13)5-4-10-3-1-2-6(11(14)15)7(10)9-5/h1-4H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUZGPTNYBKNNMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2C(=C1)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60398672 |

Source

|

| Record name | 8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904805-44-3 |

Source

|

| Record name | 8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid](/img/structure/B1308253.png)

![4-[3-(4-Fluorophenyl)acryloyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B1308296.png)